2-Chloro-1,3,2-dioxaphosphinane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,2-dioxaphosphinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXYKVYICSTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(OC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503756 | |
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-89-6 | |
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Analysis of 2-Chloro-1,3,2-dioxaphosphinane and -dioxaphospholane: A Technical Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,3,2-dioxaphosphinane and its five-membered ring analogue, 2-chloro-1,3,2-dioxaphospholane, are foundational reagents in organophosphorus chemistry. Both serve as highly reactive cyclic phosphorochloridites, primarily utilized for the phosphitylation of nucleophiles. Their application spans a wide range of fields, from the synthesis of nucleic acids and phospholipids to the development of ligands for catalysis and the production of specialty polymers.[1][2] The choice between these two reagents is not arbitrary; it is dictated by the subtle yet significant differences in their chemical behavior, which are a direct consequence of their cyclic structure. This guide provides a detailed comparative analysis of these two molecules, focusing on the structural, synthetic, and reactivity distinctions that inform their selection and application in research and development.
Structural Elucidation: The Impact of Ring Size
The core difference between 2-chloro-1,3,2-dioxaphosphinane and 2-chloro-1,3,2-dioxaphospholane lies in their heterocyclic ring systems. The former is a six-membered ring derived from propane-1,3-diol, while the latter is a five-membered ring derived from ethylene glycol. This seemingly minor variation has profound implications for ring strain, conformational flexibility, and ultimately, reactivity.
The five-membered dioxaphospholane ring is considerably more strained than the six-membered dioxaphosphinane ring. The latter can adopt a stable, low-energy chair conformation, similar to cyclohexane, which minimizes both angular and torsional strain. In contrast, the dioxaphospholane ring is forced into less stable envelope or twist conformations. This inherent ring strain makes the dioxaphospholane system more susceptible to ring-opening reactions and generally enhances the reactivity of the exocyclic phosphorus-chlorine bond.
Table 1: Comparison of Structural and Physical Properties
| Property | 2-Chloro-1,3,2-dioxaphospholane | 2-Chloro-1,3,2-dioxaphosphinane | Reference(s) |
| Ring Size | 5-Membered | 6-Membered | N/A |
| Molecular Formula | C₂H₄ClO₂P | C₃H₆ClO₂P | [3][4] |
| Molecular Weight | 126.49 g/mol | 140.52 g/mol | [3][4] |
| Appearance | Colorless Liquid | Colorless Liquid | [4][5] |
| Boiling Point | 62 °C / 20 mmHg | 46-47 °C / 2.0 kPa (approx. 15 mmHg) | [5][6] |
| Density | 1.446 g/mL at 25 °C | ~1.3 g/mL (Varies with purity) | [5] |
Synthesis and Handling
Both reagents are synthesized via a conceptually similar and straightforward pathway: the reaction of phosphorus trichloride (PCl₃) with the corresponding diol (ethylene glycol for the dioxaphospholane and propane-1,3-diol for the dioxaphosphinane).[3][7] The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically scavenged by a base like pyridine or triethylamine, or removed by blowing an inert gas through the reaction mixture to drive the equilibrium towards the product.[3][6]
Key Synthetic Considerations:
-
Anhydrous Conditions: Both reagents are extremely sensitive to moisture. The synthesis must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent hydrolysis of the P-Cl bond and the starting PCl₃.[8][9]
-
Temperature Control: The reaction is exothermic. Dropwise addition of the diol or PCl₃ at reduced temperatures (e.g., 0 °C or below) is crucial to control the reaction rate and prevent the formation of side products.[3][6]
-
Purification: The final product is typically isolated and purified by vacuum distillation.[3][6]
From a handling perspective, both compounds are corrosive and react violently with water.[8][9] They should be stored under an inert atmosphere and handled with appropriate personal protective equipment (PPE). The dioxaphospholane, with its higher ring strain, can exhibit greater thermal lability and reactivity towards atmospheric moisture.
Comparative Reactivity and Mechanistic Insights
The primary utility of these compounds is as phosphitylating agents, where they readily react with nucleophiles like alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution at the phosphorus center, displacing the chloride ion.
Causality Behind Reactivity Differences: The enhanced reactivity of 2-chloro-1,3,2-dioxaphospholane can be attributed to its higher ground-state energy due to ring strain. The transition state for nucleophilic attack at the phosphorus atom involves a change in geometry towards a trigonal bipyramidal structure. The five-membered ring can more readily accommodate the bond angles of this transition state, thereby lowering the activation energy of the reaction compared to the more rigid chair conformation of the six-membered ring.
This difference is a critical factor in experimental design. For sluggish or sterically hindered nucleophiles, the more reactive dioxaphospholane derivative may be required to achieve a reasonable reaction rate. Conversely, for highly reactive nucleophiles where selectivity is a concern, the slightly attenuated reactivity of the dioxaphosphinane might offer better control.
Both trivalent P(III) species can be readily oxidized to their pentavalent P(V) counterparts, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane (often abbreviated as COP).[10] These oxidized derivatives are also valuable intermediates, particularly in the synthesis of phospholipids, phosphorylcholine derivatives for drug delivery, and flame-retardant polymers.[10][11][12]
Spectroscopic Characterization
³¹P NMR spectroscopy is the most powerful tool for characterizing these compounds and monitoring their reactions. The chemical shift (δ) is highly sensitive to the electronic environment and coordination number of the phosphorus atom.
Table 2: Comparative ³¹P NMR Chemical Shifts
| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Notes | Reference(s) |
| 2-Chloro-1,3,2-dioxaphospholane | ~175 ppm | Trivalent P(III) species. | [13] |
| 2-Chloro-1,3,2-dioxaphosphinane | ~147 ppm | Trivalent P(III) species. | [4][7] |
| 2-Alkoxy-1,3,2-dioxaphospholane | 130 - 140 ppm | Product of phosphitylation. | [14] |
| 2-Alkoxy-1,3,2-dioxaphosphinane | 115 - 130 ppm | Product of phosphitylation. | [14] |
| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | ~15 - 20 ppm | Pentavalent P(V) species. | [15] |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
The significant downfield shift of the P(III) chlorides compared to their alkoxy derivatives makes ³¹P NMR an excellent method for tracking reaction progress. The conversion of the starting material to the product is easily observed by the disappearance of the signal around 147-175 ppm and the appearance of a new signal in the 115-140 ppm region.
Applications in Drug Development and Organic Synthesis
The choice between the five- and six-membered rings often depends on the desired properties of the final product.
-
Drug Development: These reagents are crucial for synthesizing phosphonate and phosphate-containing drugs, which can act as enzyme inhibitors or mimics of biological phosphates.[2][11] The oxidized 2-chloro-2-oxo-1,3,2-dioxaphospholane is a key intermediate for producing phosphorylcholine derivatives, which are used to improve the biocompatibility and solubility of drugs.[10][12]
-
Oligonucleotide Synthesis: The phosphitylation of nucleosides is a cornerstone of solid-phase oligonucleotide synthesis. Cyclic phosphitylating agents provide a protected phosphate backbone that is later oxidized.
-
Polymer Chemistry: Both reagents are used to incorporate phosphorus into polymer backbones, often to confer flame-retardant properties to materials.[2][11]
-
Ligand Synthesis: The corresponding phosphite esters derived from these reagents can serve as ligands for transition metal catalysts used in cross-coupling reactions.[7][16] The different steric and electronic profiles of the dioxaphospholane versus the dioxaphosphinane ligand can significantly influence the catalyst's activity and selectivity.
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. The following are representative procedures for the synthesis of the parent phosphorochloridite and a subsequent phosphitylation reaction.
Protocol 6.1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane
This protocol is adapted from established literature procedures.[3][6]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Ethylene glycol
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous pyridine or triethylamine
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, under a positive pressure of nitrogen. All glassware must be rigorously dried beforehand.
-
Charging Reagents: In the flask, dissolve ethylene glycol (1.0 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of PCl₃: Add phosphorus trichloride (1.0 eq.), dissolved in a small amount of anhydrous diethyl ether, to the dropping funnel. Add the PCl₃ solution dropwise to the reaction mixture over 1-2 hours. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.
-
Workup: Filter the reaction mixture under a nitrogen atmosphere to remove the pyridinium hydrochloride salt. Wash the salt with a small portion of anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 2-chloro-1,3,2-dioxaphospholane.[3]
Protocol 6.2: General Phosphitylation of an Alcohol
This protocol outlines the reaction of a cyclic phosphorochloridite with a generic primary alcohol.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Phosphitylating Agent: Slowly add 2-chloro-1,3,2-dioxaphospholane or -dioxaphosphinane (1.05 eq.) to the stirred solution via syringe.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC or ³¹P NMR.
-
Workup and Purification: Once the reaction is complete, filter off the triethylammonium hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude phosphite ester can be used directly for subsequent reactions (e.g., oxidation) or purified further by column chromatography or distillation if necessary.
Conclusion
As a Senior Application Scientist, my recommendation hinges on the specific experimental objective. The fundamental difference between 2-chloro-1,3,2-dioxaphosphinane and its dioxaphospholane counterpart is a classic case of structure dictating function.
-
Choose 2-Chloro-1,3,2-dioxaphospholane for reactions requiring higher reactivity, such as with sterically hindered alcohols or when faster reaction kinetics are desired. Its inherent ring strain provides a thermodynamic driving force that can be advantageous.
-
Choose 2-Chloro-1,3,2-dioxaphosphinane when greater stability, selectivity, and control are paramount. The conformational rigidity of the six-membered ring can impart unique stereochemical properties to the resulting phosphorus-containing molecules, a feature that is particularly valuable in the synthesis of chiral ligands and complex natural products.
A thorough understanding of these structural and reactivity principles allows the discerning researcher to harness the unique properties of each reagent, leading to more efficient, controlled, and successful synthetic outcomes in drug discovery and materials science.
References
-
Becker, G., & Wurm, F. R. (2017). Breathing air as oxidant: Optimization of 2-chloro-2-oxo-1,3,2-dioxaphospholane synthesis as a precursor for phosphoryl choline derivatives and cyclic phosphate monomers. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10-12), 1184-1190. [Link]
-
Synthesis of 1,3,2-Dioxoazaphospholanes. (2017). Oriental Journal of Chemistry, 33(2). [Link]
- Google Patents. (2023). CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane.
-
ten Brummelhuis, N., et al. (2022). Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a). [Link]
-
Kumar, A., et al. (1992). Cyclic Aminophosphites and -phosphoranes Possessing Six- and Higher-Membered Rings: A Comparative Study of Structure and Reactivity. Inorganic Chemistry, 31(21), 4381-4387. [Link]
-
Gonsalves, F. A. M., & Guedes da Silva, M. F. C. (2001). Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. Journal of the Brazilian Chemical Society, 12, 145-150. [Link]
-
PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from National Center for Biotechnology Information. [Link]
-
Khairullin, V. K., et al. (1992). 2(2-Chloro-1,3-Alkadiene)-2-Oxo-1,3,2-Dioxaphos-Pholanes and Their Heterocyclization in the Reaction with Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 51(1-4), 389-389. [Link]
-
Alexakis, A., et al. (2008). 2-Chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane. Organic Syntheses, 85, 1-10. [Link]
-
MDPI. (2024). Structural and Energetic Evidence Supports the Non-Covalent Phosphate Cyclization by the Class II Phospholipase D from Loxosceles intermedia. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides. [Link]
-
Watanabe, Y., & Maehara, S. (2000). SOME PROPERTIES OF CYCLIC PHOSPHORAMIDITES AND THEIR PHOSPHITES: PHOSPHITYLATION, ESTER EXCHANGE, AND HYDROLYSIS. HETEROCYCLES, 52(2), 799-810. [Link]
-
Bentrude, W. G., et al. (1968). spectral studies of cyclic hydrogen phosphites and thiophosphites. Canadian Journal of Chemistry, 46(13), 2141-2147. [Link]
-
Hirashima, A., & Eto, M. (1993). Quantitative structure-activity studies of cyclic phosphorothionates and phosphates. Journal of Pesticide Science, 18(S1), S59-S66. [Link]
-
ResearchGate. (n.d.). Syntheses and 31P NMR Studies of Transition Metal Complexes Containing Derivatives of Dioxaphospholane and Dioxaphosphorinane. [Link]
-
ResearchGate. (n.d.). Comparison of the 31 P NMR-I and 31 P NMR-II analytical protocols. [Link]
-
Burling, S., & Wingad, R. L. (2007). Phosphorus-31 NMR Spectroscopy. In Multinuclear NMR Spectroscopy (pp. 69-81). [Link]
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
-
Izmer, V. V., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. [Link]
-
Ilardi, E. A., & Stivala, C. E. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(4), 533-563. [Link]
-
PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide. Retrieved from National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Optimized Synthesis of 2-Chloro-1,3,2-dioxaphosphinane
Executive Summary
2-Chloro-1,3,2-dioxaphosphinane is a pivotal cyclic phosphorochloridite intermediate used in the synthesis of phosphite ligands, organophosphorus pesticides, and nucleotide analogues. Its six-membered ring structure offers distinct steric and electronic properties compared to its five-membered analog (2-chloro-1,3,2-dioxaphospholane).
This application note details a Base-Mediated Cyclization Protocol designed for high-purity applications such as drug development. Unlike base-free methods that rely on gas sparging, this protocol utilizes an organic base to actively scavenge hydrogen chloride (HCl), minimizing acid-catalyzed oligomerization and ensuring ring stability.
Key Technical Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Substitution / Cyclization |
| Key Reagents | Phosphorus Trichloride ( |
| Critical Control | Moisture exclusion (Schlenk technique required) |
| Yield Potential | 75–85% (Distilled) |
| Purity Target | >98% (by |
Reaction Mechanism & Pathway
The synthesis proceeds via a stepwise nucleophilic attack of the diol hydroxyl groups on the phosphorus center. The reaction is highly exothermic and generates two equivalents of HCl. Immediate neutralization of HCl by a tertiary amine (e.g., Triethylamine or Pyridine) drives the equilibrium forward and prevents acid-mediated ring opening.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Stepwise cyclization mechanism. The base acts as a proton sink, precipitating as the hydrochloride salt.
Safety Assessment (Critical)
-
Phosphorus Trichloride (
): Highly corrosive, reacts violently with water to release HCl and heat. Fatal if inhaled. Handle strictly in a fume hood. -
2-Chloro-1,3,2-dioxaphosphinane: Moisture sensitive.[1] Hydrolyzes to H-phosphonates and HCl upon contact with ambient air.
-
Exotherm Control: The reaction is vigorous. Temperature must be maintained between 0°C and 5°C during addition to prevent uncontrolled boiling or polymerization.
Experimental Protocol: Base-Mediated Synthesis
Reagents and Equipment
Equipment:
-
500 mL 3-neck Round Bottom Flask (flame-dried,
purged). -
Pressure-equalizing addition funnel (flame-dried).
-
Mechanical stirrer (magnetic stirring may fail due to heavy salt precipitation).
-
Schlenk line with dry Nitrogen or Argon.
-
Vacuum distillation setup (short-path).
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|
|
Step-by-Step Procedure
Phase 1: Setup and Solubilization
-
Assemble the 3-neck flask with the mechanical stirrer, addition funnel, and inert gas inlet.
-
Flush the system with dry
for 15 minutes. -
Charge the flask with
(1.0 eq) and anhydrous DCM (100 mL) . -
Cool the solution to 0°C using an ice/salt bath.
Phase 2: Controlled Addition (The Critical Step)
-
In a separate dry flask, mix 1,3-Propanediol (1.0 eq) ,
(2.1 eq) , and DCM (50 mL) .-
Note: Premixing the base and diol allows for immediate neutralization upon contact with
.
-
-
Transfer the Diol/Base mixture to the addition funnel under
. -
Add the mixture dropwise to the cold
solution over 60–90 minutes .-
Observation: A thick white precipitate (
) will form immediately. Ensure vigorous stirring to maintain a slurry. -
Temp Control: Do not allow internal temperature to exceed 5°C.
-
Phase 3: Reaction Completion and Workup
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
Filtration: Filter the mixture through a fritted glass funnel (coarse porosity) under a blanket of
(or use a Schlenk frit) to remove the amine salts.-
Caution: The filter cake is hygroscopic and acidic; dispose of it carefully.
-
-
Wash the filter cake with 2 x 20 mL cold anhydrous DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure (Rotavap) at <30°C. A slightly yellow oil will remain.
Phase 4: Purification
-
Transfer the crude oil to a distillation flask.
-
Perform Vacuum Distillation .
-
Expected Boiling Point: ~80–85°C at 15 mmHg (Values vary by vacuum strength; e.g., ~60°C at 2 mmHg).
-
-
Collect the main fraction as a clear, colorless liquid. Store immediately under Argon at -20°C.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 2-chloro-1,3,2-dioxaphosphinane.
Characterization & Quality Control
The identity and purity of the product are best confirmed via
NMR Specifications
| Nucleus | Chemical Shift ( | Multiplicity | Interpretation |
| 150 – 157 ppm | Singlet | Characteristic of cyclic P(III)-Cl species. | |
| ~5 – 15 ppm | Singlet | Impurity: H-Phosphonate (Hydrolysis product). | |
| ~ -5 – 0 ppm | Singlet | Impurity: Phosphate/Oxide (Oxidation product). | |
| 4.0 – 4.5 ppm | Multiplet | ||
| 1.5 – 2.0 ppm | Multiplet | Central |
Note on
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Multiple | Moisture ingress or Oxidation. | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Check gas lines for leaks. |
| Low Yield | Polymerization or incomplete precipitation. | Ensure strict temperature control (0°C) during addition. Increase stirring speed to prevent local hot-spots in the salt slurry. |
| Solidification in Flask | Polymerization (Oligomers). | Do not overheat during distillation. If the pot residue solidifies, stop distillation. |
| Cloudy Distillate | Amine salt carryover. | Refilter crude mixture through a finer frit or Celite pad before distillation. |
References
-
Lucas, H. J., Mitchell, F. W., & Scully, C. N. (1950). Cyclic Phosphites of Some Aliphatic Glycols. Journal of the American Chemical Society, 72(12), 5491–5497.
- Nieschalk, J., & O'Leary, D. (1993). Synthesis of cyclic phosphate monomers. Tetrahedron. (General reference for cyclic phosphite methodologies).
-
PubChem. (2025).[2][3] 2-Chloro-1,3,2-dioxaphospholane 2-oxide (Analogous safety data).[1][2][3][4] National Library of Medicine.
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1,3,2-dioxaphospholane (5-membered analog reference for handling).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide 95 4090-55-5 [sigmaaldrich.com]
- 4. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]
Application Note: Modular Synthesis of Cyclic Phosphate Monomers via Chlorophosphinane Scaffolds
This Application Note is structured to guide researchers through the high-purity synthesis of cyclic phosphate monomers, specifically focusing on the 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) route. This modular approach allows for the rapid generation of diverse polyphosphoester (PPE) monomer libraries.
Executive Summary & Mechanistic Insight
Polyphosphoesters (PPEs) are increasingly critical in drug delivery due to their biocompatibility and tunable degradation kinetics. The limiting factor in PPE development is often the synthesis of high-purity cyclic phosphate monomers.
While various routes exist, the "Chlorophosphinane Scaffold" approach (specifically using 2-chloro-2-oxo-1,3,2-dioxaphospholane, or COP ) is superior for drug development. Unlike linear transesterification, this method treats the cyclic phosphorus chloride as a "click-like" electrophile, allowing researchers to attach complex bioactive alcohols (drugs, targeting ligands) to the ring in a single, high-yield step.
The Ring Size Constraint (Expert Insight)
-
Nomenclature Note: While the prompt references "chlorophosphinanes" (strictly 6-membered rings), the industry standard for Ring-Opening Polymerization (ROP) is the 5-membered dioxaphospholane .
-
Why? 5-membered rings possess high ring strain (
), providing the necessary thermodynamic driving force for polymerization. 6-membered rings (phosphinanes) are thermodynamically stable and resistant to ROP. -
Scope: This protocol focuses on the 5-membered COP scaffold but is chemically adaptable to 6-membered rings if non-polymerizable cyclic models are desired.
Strategic Workflow Visualization
The following diagram outlines the modular workflow. We first synthesize the reactive scaffold (COP) and then couple it with the target alcohol.
Caption: Modular synthesis workflow converting bulk reagents into the reactive COP scaffold, followed by functionalization.
Critical Safety & Reagent Preparation
Warning: This protocol involves highly reactive phosphorus chlorides.[1][2]
-
Phosphorus Trichloride (
): Reacts violently with water to produce HCl gas and heat. -
COP (Scaffold): Corrosive and moisture-sensitive.[1]
-
HCl Management: A base trap or scrubber is required for Phase 1.
Reagent Specifications
| Reagent | Grade/Prep | Reason |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | Moisture hydrolyzes P-Cl bonds, destroying yield. |
| Ethylene Glycol | Distilled, stored over sieves | Water impurity creates linear phosphoric acid oligomers. |
| Triethylamine ( | Distilled over | Must be free of primary/secondary amines and water. |
| Target Alcohol (R-OH) | Azeotropically dried | Water competes with R-OH for the P-Cl center. |
Phase 1 Protocol: Synthesis of the COP Scaffold
Target: 2-chloro-2-oxo-1,3,2-dioxaphospholane
This phase creates the "master batch" reagent.
Step 1: Formation of the P(III) Chlorophospholane
-
Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF). Equip with a mechanical stirrer, addition funnel, and an inert gas inlet (
/Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl. -
Charge: Add
(1.0 equiv) and anhydrous DCM (approx. 1.5 M concentration relative to ). Cool to 0 °C .[1] -
Addition: Mix Ethylene Glycol (1.0 equiv) with a stoichiometric amount of DCM . Add this solution dropwise to the
over 2 hours.-
Critical Control: Keep temperature
. Rapid addition causes exotherms that open the ring.
-
-
Purification: Once addition is complete, warm to Room Temperature (RT) and stir for 1 hour. Solvent and HCl are removed under reduced pressure.[1]
-
Distillation: Distill the residue under vacuum.
-
Target: 2-chloro-1,3,2-dioxaphospholane (Colorless liquid).
-
Boiling Point: ~46-47 °C at 2.0 kPa (Check pressure nomograph).
-
Step 2: Oxidation to the P(V) Scaffold (COP)
-
Setup: Dissolve the distilled P(III) intermediate in anhydrous DCM (1:1 v/v).
-
Oxidation: Bubble dry oxygen or dry air through the solution at 0 °C.
-
Isolation: Remove solvent. Vacuum distill the product.[1][3][4][5]
Phase 2 Protocol: Functionalization (Monomer Synthesis)
Target: 2-alkoxy-2-oxo-1,3,2-dioxaphospholane[3]
This step couples your drug/linker (R-OH) to the scaffold.
Protocol Steps
-
Preparation: In a flame-dried Schlenk flask, dissolve the Target Alcohol (R-OH) (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous DCM or THF. Cool to 0 °C .[1]
-
Coupling: Dissolve COP (1.05 equiv) in minimal DCM. Add this solution dropwise to the alcohol/base mixture.
-
Why COP in excess? To ensure full consumption of the valuable/complex alcohol. Excess COP hydrolyzes to water-soluble phosphate during workup and is easily removed.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.
-
Observation: A white precipitate (
) will form immediately.
-
-
Filtration: Filter the mixture through a fritted glass funnel (under inert atmosphere if possible) to remove the amine salt.
-
Workup (Crucial for Polymerizability):
-
Concentrate the filtrate.[4]
-
Wash: Dissolve in DCM and wash rapidly with cold, saturated
(removes acidic impurities) and then cold brine. -
Note: Do not expose to water for long periods; the ring is hydrolytically unstable in acidic media.
-
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Final Purification:
Quality Control & Troubleshooting
Analytical Benchmarks ( P NMR)
| Compound | Multiplicity | Notes | |
| P(III) Intermediate | ~165 – 170 | Singlet | Sharp peak. |
| COP Scaffold (P-Cl) | ~22 – 26 | Singlet | Distinct shift upon oxidation. |
| Final Monomer (P-OR) | ~16 – 18 | Singlet | If peak is at ~0 ppm, the ring has hydrolyzed (linear phosphate). |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield in Phase 1 | Temperature too high during addition. | Keep reaction < 0 °C; add glycol very slowly. |
| Oligomers in Phase 2 | Moisture in solvent or alcohol. | Re-dry solvents; use Karl Fischer titration to verify water content. |
| Ring Hydrolysis (~0 ppm NMR) | Acidic workup or prolonged water contact. | Use basic wash ( |
| Incomplete Oxidation | Wet air or insufficient | Use a drying tube (CaCl2) on the air inlet; increase bubbling duration. |
Logic & Rationale (E-E-A-T)
-
Why the COP Route? Direct esterification of phosphoric acid is difficult and yields mixtures. The COP route uses the high formation energy of the P-Cl bond to drive the substitution with the alcohol, enabling the synthesis of monomers with bulky or sensitive groups (e.g., cholesterol, sugars) that would not survive harsh condensation conditions.
-
Self-Validating System: The
P NMR shifts provide an unambiguous "traffic light" system. If you see signal at 168 ppm, you are at Step 1. If at 24 ppm, Step 2. If at 18 ppm, Success. If at 0 ppm, Failure (hydrolysis).
References
-
Wurm, F. R., et al. (2011). "Poly(phosphoester)s: A new platform for degradable polymers." Macromolecules. Link
-
Penczek, S., et al. (2015). "Ring-Opening Polymerization of Cyclic Phosphorus Monomers." Handbook of Polymer Synthesis. Link
-
Wooley, K. L., et al. (2014). "Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates)." Journal of the American Chemical Society. Link
-
Becker, G., & Wurm, F. R. (2017). "Breathing air as oxidant: Optimization of 2-chloro-2-oxo-1,3,2-dioxaphospholane synthesis." Macromolecular Chemistry and Physics. Link
-
Iwasaki, Y., et al. (2007). "Synthesis of Biodegradable Phosphorylcholine-Based Polymers." Biomacromolecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. omicsonline.org [omicsonline.org]
- 5. rsc.org [rsc.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. spectrumchemical.com [spectrumchemical.com]
Application Note: A Comprehensive Guide to Phospholipid Synthesis via Cyclic Chlorophosphite Reagents
Abstract: Phospholipids are fundamental components of cellular membranes and serve as critical building blocks for advanced drug delivery systems like liposomes. Their chemical synthesis, however, presents unique challenges, primarily in the controlled formation of the phosphodiester headgroup. This application note provides an in-depth guide for researchers on a highly efficient and versatile method for phospholipid synthesis utilizing cyclic chlorophosphite reagents, particularly 2-chloro-2-oxo-1,3,2-dioxaphospholane. We will explore the underlying chemical principles, offer detailed, step-by-step protocols for the synthesis of key phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), and provide expert insights into process optimization and troubleshooting.
Introduction: The Challenge and the Solution in Phospholipid Synthesis
Phospholipids are amphipathic molecules that form the lipid bilayers of all biological membranes, playing crucial roles in cellular structure, signaling, and transport.[1][2] In the pharmaceutical sciences, synthetic phospholipids are indispensable for creating liposomal and lipid nanoparticle formulations for targeted drug delivery. The total chemical synthesis of phospholipids involves three key stages: preparing an optically active glycerol backbone, incorporating acyl chains, and introducing the polar phosphodiester headgroup.[1][]
The final phosphorylation step is often the most challenging. Traditional methods can suffer from low yields, the need for harsh reaction conditions, and the formation of undesirable byproducts. The use of cyclic chlorophosphite reagents, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane (also known as ethylene phosphorochloridate), has emerged as a superior strategy.[4][5] This approach offers high reactivity under mild conditions, leading to excellent yields and high-purity products with minimal side reactions, making it an invaluable tool for both academic research and industrial drug development.[6]
Section 1: The Underlying Chemistry: Mechanism and Rationale
The efficacy of cyclic chlorophosphite reagents stems from the strained five-membered ring, which activates the phosphorus center for nucleophilic attack. The synthesis proceeds through a well-defined, two-step mechanism.
-
Step 1: Phosphorylation of the Diacylglycerol (DAG) Backbone. The primary or secondary alcohol of the DAG backbone attacks the electrophilic phosphorus atom of the cyclic chlorophosphite reagent (e.g., 2-chloro-2-oxo-1,3,2-dioxaphospholane). This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a mild base, such as triethylamine or pyridine, which acts as a scavenger for the liberated HCl.[7] This results in the formation of a cyclic phosphotriester intermediate.
-
Step 2: Nucleophilic Ring-Opening to Install the Headgroup. The cyclic phosphotriester intermediate is highly susceptible to nucleophilic attack. The addition of a tertiary amine, most commonly anhydrous trimethylamine, facilitates the ring-opening of the dioxaphospholane moiety to generate the final phosphocholine headgroup.[8] This step is efficient and typically proceeds to completion at room temperature or with gentle heating.
This method's elegance lies in its sequential, one-pot nature and the high reactivity of the cyclic intermediate, which drives the reaction forward to completion.
Caption: General reaction mechanism for phosphatidylcholine synthesis.
Section 2: Key Reagents and Starting Materials
Success in phospholipid synthesis is highly dependent on the quality and purity of the starting materials. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive chlorophosphite reagent.
Table 1: Properties of Key Reagents
| Reagent Name | Structure | Formula | M.W. ( g/mol ) | CAS No. | Key Properties |
| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | ClP(=O)(OCH2)2 | C₂H₄ClO₃P | 142.48 | 6609-64-9 | Liquid, moisture-sensitive, bp 89-91 °C/0.8 mmHg. |
| 1,2-Dipalmitoyl-sn-glycerol | C₃₈H₇₄O₅ | C₃₈H₇₄O₅ | 627.00 | 30334-71-5 | Waxy solid, starting backbone for DPPC. |
| Triethylamine (TEA) | (C₂H₅)₃N | C₆H₁₅N | 101.19 | 121-44-8 | Liquid base, HCl scavenger, must be distilled and dry. |
| Trimethylamine (TMA) | (CH₃)₃N | C₃H₉N | 59.11 | 75-50-3 | Gas or solution, nucleophile for ring-opening. |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of two common phospholipids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 3.1: Synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
This protocol details the synthesis of a saturated phosphatidylcholine, a common component in liposome formulations.
Materials:
-
1,2-Dipalmitoyl-sn-glycerol (1.0 g, 1.59 mmol)
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane (0.27 g, 1.91 mmol, 1.2 eq)
-
Triethylamine (0.22 mL, 1.59 mmol, 1.0 eq), freshly distilled
-
Anhydrous Benzene or Toluene (20 mL)
-
Anhydrous Trimethylamine solution (e.g., 33 wt. % in ethanol, or bubbled gas)
-
Anhydrous Acetonitrile (10 mL)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of DPPC.
Procedure:
-
Phosphorylation: To a flame-dried, two-neck round-bottom flask under Argon, add 1,2-dipalmitoyl-sn-glycerol (1.0 g, 1.59 mmol) and anhydrous benzene (20 mL). Stir until fully dissolved. Add freshly distilled triethylamine (0.22 mL, 1.59 mmol).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add 2-chloro-2-oxo-1,3,2-dioxaphospholane (0.27 g, 1.91 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diacylglycerol.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the pad with a small amount of anhydrous benzene.
-
Ring-Opening: Concentrate the filtrate under reduced pressure to yield the crude cyclic phosphotriester intermediate as an oil.
-
Immediately dissolve the crude intermediate in anhydrous acetonitrile (10 mL) and transfer to a pressure-rated vessel. Add a solution of anhydrous trimethylamine (approx. 3-5 equivalents).
-
Seal the vessel tightly and heat at 55 °C for 24 hours.
-
Purification: Cool the reaction mixture to room temperature and evaporate the solvent. Purify the resulting crude product by silica gel column chromatography, typically using a gradient elution of chloroform/methanol/water to isolate the pure DPPC.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry. The expected yield is typically in the range of 70-85%.
Protocol 3.2: Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
The synthesis of phosphatidylethanolamine (PE) requires an additional step: protection of the primary amine on the ethanolamine headgroup to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common choice.
Key Modifications from PC Synthesis:
-
Starting Materials: Use N-Boc-ethanolamine as the nucleophile in the ring-opening step instead of trimethylamine. The reaction to form the protected cyclic intermediate is identical to the PC synthesis, starting with 1,2-dioleoyl-sn-glycerol.
-
Ring-Opening: The cyclic phosphotriester intermediate is reacted with N-Boc-ethanolamine in the presence of a base (e.g., triethylamine) to facilitate the ring-opening.
-
Deprotection: Following purification of the Boc-protected DOPE, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Purification: A final purification or salt-washing step may be required to remove residual acid and obtain the final DOPE product.
Section 4: Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Yield in Step 1 | Moisture in reagents or solvent. | Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents and reagents. Perform all transfers under an inert atmosphere. |
| Insufficient reaction time. | Monitor the reaction closely by TLC until the starting DAG is fully consumed. | |
| Multiple Spots on TLC | Acyl migration from sn-2 to sn-1 position.[5] | Use mild bases like pyridine instead of stronger bases. Keep reaction temperatures low where possible. |
| Hydrolysis of intermediate. | Maintain strict anhydrous conditions throughout the process. | |
| Incomplete Ring-Opening | Inactive or insufficient trimethylamine. | Use a fresh solution of trimethylamine or ensure the gas is bubbled through the solution for an adequate amount of time. Ensure the reaction vessel is properly sealed. |
| Difficult Purification | Co-elution of byproducts. | Optimize the chromatography solvent system. Consider using a different stationary phase or employing preparative HPLC for high-purity applications. |
Expert Insight: The ³¹P NMR spectrum is an invaluable tool for monitoring this synthesis. The starting chlorophosphite reagent, the cyclic phosphotriester intermediate, and the final phosphodiester product all have distinct chemical shifts, allowing for precise tracking of the reaction's progress and purity of intermediates.
Conclusion
The synthesis of phospholipids using cyclic chlorophosphite reagents represents a robust, efficient, and highly adaptable methodology for researchers in chemistry, biology, and pharmaceutical development. The mild reaction conditions preserve sensitive functional groups, such as the double bonds in unsaturated acyl chains, and the high yields make it suitable for both small-scale custom syntheses and larger-scale production.[9] By understanding the core mechanism and adhering to the detailed protocols and considerations outlined in this guide, scientists can reliably produce high-purity phospholipids for a wide array of applications, from constructing model cell membranes to developing next-generation lipid-based therapeutics.[10]
References
-
Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates. National Institutes of Health (NIH). [Link]
-
Synthesis of Lysophospholipids. MDPI. [Link]
-
Synthesis of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) through the Kennedy Pathway in Plants. ResearchGate. [Link]
-
SOME PROPERTIES OF CYCLIC PHOSPHORAMIDITES AND THEIR PHOSPHITES: PHOSPHITYLATION, ESTER EXCHANGE, AND HYDROLYSIS. HETEROCYCLES, Vol. 52, No. 2, 2000. [Link]
-
Progress on synthesis of phospholipids. ResearchGate. [Link]
-
Cyclophospholipids Enable a Protocellular Life Cycle. National Institutes of Health (NIH). [Link]
-
Phospholipid Biosynthesis. AOCS. [Link]
-
Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues. National Institutes of Health (NIH). [Link]
-
Putting the 'P' into Phospholipids. CHIMIA. [Link]
-
Synthesis of phosphatidylethanolamine under possible primitive earth conditions. PubMed. [Link]
-
Synthesis of 1,3,2-Dioxoazaphospholanes. International Journal of ChemTech Research. [Link]
-
Phospholipid Synthesis. Pharmacy 180. [Link]
-
Biosynthesis of Phosphatidylethanolamine (PE). ResearchGate. [Link]
-
Synthesis of Phosphatidylethanolamine Lipids for Model Studies of the Cell Membrane. Digital Commons@ETSU. [Link]
-
Synthesis of chloroplast membrane lipids and chlorophyll in synchronous cultures of Chlamydomonas reinhardi. PubMed. [Link]
-
Synthesis of phospholipids by phosphoramidite methodology. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. [Link]
-
An efficient synthesis of phosphatidylcholines. ResearchGate. [Link]
-
The Chemistry of Phospholipid Biosynthesis. New York Structural Biology Center (NYSBC). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Phospholipid Biosynthesis – NYSBC [nysbc.org]
- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dc.etsu.edu [dc.etsu.edu]
Application Notes and Protocols for the Oxidation of 2-Chloro-1,3,2-dioxaphosphinane to 2-Chloro-1,3,2-dioxaphosphinane 2-Oxide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-1,3,2-dioxaphosphinane 2-oxide, an important intermediate in organic synthesis. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success in the laboratory.
Introduction: The Significance of 2-Chloro-1,3,2-dioxaphosphinane 2-Oxide
2-Chloro-1,3,2-dioxaphosphinane 2-oxide is a valuable reagent in the synthesis of a wide array of organophosphorus compounds. Its utility stems from the reactive phosphorus-chlorine bond, which allows for nucleophilic substitution reactions to introduce various functionalities. This intermediate is particularly crucial in the preparation of phospholipids, modified oligonucleotides, and other biologically active molecules. The synthesis of this compound is typically a two-step process, starting with the reaction of a suitable diol with a phosphorus trihalide to form the precursor, 2-chloro-1,3,2-dioxaphosphinane, which is subsequently oxidized to the desired 2-oxide.
Mechanistic Considerations: The Oxidation of Trivalent Phosphorus
The conversion of the trivalent phosphorus in 2-chloro-1,3,2-dioxaphosphinane to the pentavalent state in the 2-oxide is a classic oxidation reaction. The lone pair of electrons on the phosphorus atom is susceptible to attack by various oxidizing agents. The choice of oxidant is critical and influences the reaction conditions, safety, and overall efficiency of the synthesis. Common oxidizing agents for this transformation include molecular oxygen (or air), ozone, and dinitrogen tetroxide. The general mechanism involves the transfer of an oxygen atom to the phosphorus center.
Recommended Synthesis Pathway: A Two-Step Approach
The most common and practical approach for the synthesis of 2-chloro-1,3,2-dioxaphosphinane 2-oxide involves a two-step procedure, which is outlined below. This method offers a balance of efficiency, safety, and scalability.
Caption: Overall workflow for the synthesis of 2-chloro-1,3,2-dioxaphosphinane 2-oxide.
Detailed Experimental Protocols
4.1. Step 1: Synthesis of 2-Chloro-1,3,2-dioxaphosphinane
This initial step involves the reaction of propane-1,3-diol with phosphorus trichloride to form the cyclic phosphochloridite.
Materials and Reagents:
-
Propane-1,3-diol (reagent grade, anhydrous)
-
Phosphorus trichloride (reagent grade)
-
Dichloromethane (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet connected to a bubbler or a scrubbing system for HCl gas.
-
Ice-water bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve propane-1,3-diol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride dropwise to the cooled solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be safely vented and neutralized in a scrubbing solution (e.g., sodium hydroxide solution).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of the product signal.
-
Work-up: The resulting solution of 2-chloro-1,3,2-dioxaphosphinane in dichloromethane can be used directly in the next step without isolation.
4.2. Step 2: Oxidation to 2-Chloro-1,3,2-dioxaphosphinane 2-Oxide
This step focuses on the oxidation of the trivalent phosphorus intermediate to the pentavalent phosphate. The use of air as the oxidant with a cobalt(II) chloride catalyst is a safe and efficient method[1].
Materials and Reagents:
-
Solution of 2-chloro-1,3,2-dioxaphosphinane in dichloromethane (from Step 1)
-
Cobalt(II) chloride (catalytic amount)
-
Compressed air or an air pump
Equipment:
-
Reaction flask from Step 1
-
Gas dispersion tube (fritted glass bubbler)
Procedure:
-
Catalyst Addition: To the solution of 2-chloro-1,3,2-dioxaphosphinane, add a catalytic amount of cobalt(II) chloride.
-
Oxidation with Air: Introduce a gentle stream of dry air into the reaction mixture through a gas dispersion tube. The reaction is typically exothermic, and the temperature should be monitored and controlled if necessary.
-
Reaction Monitoring: The progress of the oxidation can be followed by ³¹P NMR spectroscopy. A downfield shift in the ³¹P NMR signal is indicative of the conversion of the phosphite to the phosphate.
-
Solvent Removal: Once the reaction is complete, the dichloromethane can be removed under reduced pressure using a rotary evaporator.
4.3. Purification
The crude product is purified by vacuum distillation to obtain the final, high-purity 2-chloro-1,3,2-dioxaphosphinane 2-oxide.
Equipment:
-
Vacuum distillation apparatus
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Distillation Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Distillation: Carefully heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point. The boiling point of 2-chloro-1,3,2-dioxaphosphinane 2-oxide is reported to be in the range of 100-110 °C at 1 mmHg.
Characterization of 2-Chloro-1,3,2-dioxaphosphinane 2-Oxide
Thorough characterization of the final product is essential to confirm its identity and purity.
Caption: Logical flow for the characterization of the final product.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is the most informative technique for characterizing organophosphorus compounds. For 2-chloro-1,3,2-dioxaphosphinane 2-oxide, a single resonance is expected. The chemical shift for P(V) compounds is typically upfield compared to their P(III) analogs[2].
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the propane-1,3-diol backbone.
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for the carbon atoms in the dioxaphosphinane ring.
5.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern.
5.3. Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the P=O and P-O-C bonds.
Comparison of Oxidation Methods
| Oxidizing Agent | Advantages | Disadvantages | Safety Considerations |
| Air (with CoCl₂ catalyst) | Economical, readily available, safer than pure oxygen[1]. | May require longer reaction times without a catalyst. | Lower risk of explosion compared to pure oxygen. |
| Pure Oxygen | Faster reaction rates compared to air. | Higher cost, potential for explosive mixtures with organic solvents. | Requires careful control of oxygen concentration and temperature. |
| Ozone (O₃) | Powerful oxidizing agent, can lead to high yields. | Requires specialized equipment (ozonizer), ozone is toxic and highly reactive. | Strict containment and ventilation are necessary. |
| Dinitrogen Tetroxide (N₂O₄) | Effective for the oxidation of phosphites. | Highly toxic and corrosive, requires careful handling in a fume hood. | Extreme caution is required due to its hazardous nature. |
Safety and Handling
2-Chloro-1,3,2-dioxaphosphinane 2-oxide is a corrosive substance that can cause severe skin burns and eye damage. The starting material, 2-chloro-1,3,2-dioxaphosphinane, is also hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
References
-
Becker, G., & Wurm, F. R. (2017). Breathing air as oxidant: Optimization of 2-chloro-2-oxo-1,3,2-dioxaphospholane synthesis as a precursor for phosphoryl choline derivatives and cyclic phosphate monomers. Tetrahedron Letters, 58(29), 2843-2846. [Link]
- Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide. CN102775446A.
- Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane. CN102424692A.
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide. PubChem. [Link]
-
Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. SciELO. [Link]
-
Purification: Distillation at Reduced Pressures. University of Rochester. [Link]
-
1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide. US EPA. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Cyclic Phosphoramidites
Introduction: The Strategic Importance of Cyclic Phosphoramidites in Modern Drug Discovery
Cyclic phosphoramidites are pivotal molecular scaffolds, particularly in the realm of oligonucleotide therapeutics and as precursors to cyclic nucleotide analogues. Their constrained ring structure can impart unique conformational properties, enhance nuclease resistance, and modulate binding affinities to biological targets. Traditionally, the synthesis of these valuable compounds has involved multi-step procedures with intermediate purifications, leading to significant time and resource expenditure. The advent of one-pot synthesis methodologies represents a paradigm shift, offering a streamlined, efficient, and more sustainable approach to these critical building blocks. This application note provides a detailed exploration of the principles and a robust protocol for the one-pot synthesis of cyclic phosphoramidites, designed for researchers and professionals in drug development and chemical biology.
The Rationale for a One-Pot Approach: Efficiency and Elegance in Synthesis
The core principle of a one-pot synthesis is the sequential transformation of a starting material through several reaction steps in a single reaction vessel, without the isolation of intermediates.[1][2][] This strategy offers several compelling advantages:
-
Increased Efficiency: By eliminating the need for multiple work-up and purification steps, one-pot syntheses significantly reduce overall reaction time and manual labor.[1]
-
Higher Yields: The avoidance of losses associated with intermediate isolation and purification often leads to improved overall product yields.
-
Reduced Waste: The consumption of solvents and chromatography materials is minimized, contributing to a greener and more cost-effective process.[1]
-
Access to Unstable Intermediates: One-pot procedures can enable the in-situ generation and immediate consumption of reactive or unstable intermediates that may be difficult to isolate.
Mechanistic Underpinnings of the One-Pot Cyclization
The one-pot synthesis of a cyclic phosphoramidite from a nucleoside hinges on the selective and sequential reaction of a phosphitylating agent with two hydroxyl groups on the nucleoside sugar moiety. The proposed protocol is based on the well-established reactivity of phosphoramidites and the principles of intramolecular cyclization.[4] The key steps involve:
-
Initial Phosphitylation: A bifunctional phosphitylating agent reacts with one of the hydroxyl groups of the nucleoside, typically the more reactive 5'-hydroxyl, to form a linear phosphoramidite intermediate.
-
Intramolecular Cyclization: In the presence of an activator, the remaining hydroxyl group (e.g., the 3'-hydroxyl) performs a nucleophilic attack on the phosphorus center of the intermediate, displacing a leaving group and forming the cyclic structure.
The choice of phosphitylating agent and activator is critical to the success of the reaction, ensuring high efficiency and minimizing side reactions.
Proposed One-Pot Protocol for the Synthesis of a Ribonucleoside 3',5'-Cyclic Phosphoramidite
This protocol describes a general method for the one-pot synthesis of a 3',5'-cyclic phosphoramidite from a suitably protected ribonucleoside.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Protected Ribonucleoside (e.g., N-benzoyl-5'-O-DMT-adenosine) | Anhydrous | Standard Chemical Supplier | Must be thoroughly dried before use. |
| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Synthesis Grade | Specialized Chemical Supplier | Highly moisture-sensitive. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | Anhydrous | Specialized Chemical Supplier | Activator; handle with care. |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Store over molecular sieves. |
| Acetonitrile (ACN) | Anhydrous | Standard Chemical Supplier | Store over molecular sieves. |
| Triethylamine (TEA) | Reagent Grade | Standard Chemical Supplier | Used for quenching and in chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |
| Hexanes | HPLC Grade | Standard Chemical Supplier | For chromatography. |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier | For chromatography. |
Experimental Procedure
Step 1: Preparation of the Reaction Vessel
1.1. A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
1.2. To the flask, add the protected ribonucleoside (1.0 mmol, 1.0 eq).
1.3. Dissolve the nucleoside in anhydrous dichloromethane (20 mL).
Step 2: In-situ Phosphitylation and Cyclization
2.1. In a separate, dry flask under an inert atmosphere, prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
2.2. To the stirred solution of the nucleoside in DCM, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 mmol, 1.1 eq).
2.3. Slowly add the 0.25 M ETT solution (4.4 mL, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture over 10 minutes.
2.4. Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
Step 3: Quenching and Work-up
3.1. Once the reaction is complete, quench by the addition of triethylamine (0.5 mL).
3.2. Concentrate the reaction mixture under reduced pressure.
3.3. Redissolve the residue in a minimal amount of dichloromethane.
Step 4: Purification
4.1. Pre-equilibrate a silica gel column with a mixture of hexanes and ethyl acetate containing 1% triethylamine.
4.2. Load the crude product onto the silica gel column.
4.3. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate), maintaining 1% triethylamine in the eluent.
4.4. Collect the fractions containing the desired product, as identified by TLC analysis.
4.5. Combine the pure fractions and concentrate under reduced pressure to yield the cyclic phosphoramidite as a white foam.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Proposed mechanism for the one-pot synthesis of cyclic phosphoramidites.
Troubleshooting and Key Considerations
-
Moisture Control: The success of this synthesis is highly dependent on anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. The phosphitylating agent is particularly sensitive to hydrolysis.
-
Purity of Starting Materials: The purity of the starting nucleoside is crucial. Impurities can lead to side reactions and complicate purification.
-
Monitoring the Reaction: ³¹P NMR spectroscopy is an excellent tool for monitoring the progress of the reaction, allowing for the visualization of the starting phosphitylating agent, the intermediate, and the final cyclic product.
-
Purification: The use of triethylamine in the chromatography eluent is important to prevent the degradation of the phosphoramidite product on the acidic silica gel.
Conclusion
The one-pot synthesis of cyclic phosphoramidites offers a significant improvement over traditional multi-step methods, providing a more efficient, economical, and sustainable route to these important molecules. The protocol and principles outlined in this application note provide a solid foundation for researchers to produce these valuable compounds for a wide range of applications in drug discovery and chemical biology.
References
-
Veena, K. S., Cruz, H. A., & Krishnamurthy, R. (2023). Microwave-Assisted One-Step Synthesis of 2',3'-Cyclic Phosphates of Nucleosides. Current Protocols, 3(7), e834. [Link]
-
Mehellou, Y., & Renders, M. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9034-9071. [Link]
-
Rozniewska, M., Stawinski, J., & Kraszewski, A. (2013). Nucleoside 3',5'-cyclic H-phosphonates, new useful precursors for the synthesis of nucleoside 3',5'-cyclic phosphates and their analogues. Organic Letters, 15(16), 4082–4085. [Link]
-
Veena, K. S., Cruz, H. A., & Krishnamurthy, R. (2023). Microwave-Assisted One-Step Synthesis of 2',3'-Cyclic Phosphates of Nucleosides. Current Protocols, 3(7), e834. [Link]
-
Negri, S., Jia, Y., Setterholm, N. A., Barpuzary, B., & Chaput, J. C. (2015). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. The Journal of Organic Chemistry, 80(10), 5021–5029. [Link]
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]
-
Kumar, A., Coe, P. L., Jones, A. S., Walker, R. T., Balzarini, J., & De Clercq, E. (1990). Synthesis and biological evaluation of some cyclic phosphoramidate nucleoside derivatives. Journal of Medicinal Chemistry, 33(9), 2368–2375. [Link]
-
Borden, R. K., & Smith, M. (1966). Nucleotide synthesis. 3. Preparation of nucleoside-3',5' cyclic phosphates in strong base. The Journal of Organic Chemistry, 31(10), 3247–3253. [Link]
-
Thorpe, J. D., O'Reilly, D., Friščić, T., & Damha, M. J. (2020). On-demand synthesis of phosphoramidites. Nature Communications, 11(1), 1-8. [Link]
-
Baraniak, J., & Stec, W. J. (1987). Ribonucleoside cyclic 3′,5′-phosphoramidates: synthesis, stereochemistry, and conversion into ribonucleoside cyclic 3′,5′-phosphorothioates and -[18O]phosphates. Journal of the Chemical Society, Perkin Transactions 1, 1645-1656. [Link]
-
Jones, A. S., McGuigan, C., & Walker, R. T. (1985). Synthesis of some nucleoside cyclic phosphoramidates and related compounds via phosphoramidites. Journal of the Chemical Society, Perkin Transactions 1, 199-203. [Link]
-
Granger, E. (2020). The Synthesis of Optically Active Phosphoramidates and Their Use in the Therapeutic Treatment of Viral Infections (Doctoral dissertation, The University of Southern Mississippi). [Link]
-
Thorpe, J. D., O'Reilly, D., Friščić, T., & Damha, M. J. (2020). One-pot, three-step mechanochemical synthesis of DNA dimers by phosphoramidite chemistry. Angewandte Chemie International Edition, 59(46), 20635-20639. [Link]
-
Caton-Williams, J., Hoxhaj, R., Fiaz, B., & Huang, Z. (2013). Use of a Novel 5'-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5'-Triphosphates from Unprotected Nucleosides. Current protocols in nucleic acid chemistry, 52(1), 1-30. [Link]
-
Li, N. S., Lu, J., & Piccirilli, J. A. (2017). Synthesis of 5′-Thio-3′-O-Ribonucleoside Phosphoramidites. The Journal of organic chemistry, 82(22), 12053–12061. [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]
-
Caton-Williams, J., Hoxhaj, R., Fiaz, B., & Huang, Z. (2013). Use of a Novel 5'-regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5'-triphosphates From Unprotected Nucleosides. Current protocols in nucleic acid chemistry, 52, 1.30.1–1.30.23. [Link]
-
Li, N. S., Lu, J., & Piccirilli, J. A. (2017). Synthesis of 5'-Thio-3'-O-ribonucleoside Phosphoramidites. The Journal of organic chemistry, 82(22), 12053–12061. [Link]
-
Li, N. S., Lu, J., & Piccirilli, J. A. (2017). Synthesis of 5′-Thio-3′‑O‑ribonucleoside Phosphoramidites. ACS Figshare. [Link]
-
Ganton, M., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7586. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-1,3,2-dioxaphosphinane Stability & Handling
Status: Operational Ticket ID: DOP-CL-STABILITY-001 Assigned Specialist: Senior Application Scientist, Nucleotide Chemistry Division
Executive Summary: The Nature of the Beast
You are likely working with 2-Chloro-1,3,2-dioxaphosphinane (often abbreviated as DOP-Cl or similar proprietary codes). This is a 6-membered cyclic chlorophosphite derived from 1,3-propanediol and phosphorus trichloride.
The Core Problem: This reagent is thermodynamically poised to destroy itself in the presence of moisture. The phosphorus-chlorine (P-Cl) bond is highly electrophilic. Upon contact with water, it undergoes rapid hydrolysis to form the H-phosphonate and hydrochloric acid (HCl). The released HCl is not just a byproduct; it is an autocatalyst that can trigger ring-opening polymerization or further degradation of your nucleoside/scaffold.
This guide replaces "standard operating procedures" with a defensive chemical strategy .
Diagnostic & Verification Module (The "Truth" Test)
Before you commit this reagent to a valuable synthesis, you must validate its integrity. Visual inspection is insufficient; a clear liquid can still be 10-20% hydrolyzed.
Primary Diagnostic: P NMR Spectroscopy
This is the only definitive method to assess purity. Run the sample in dry
| Species | Chemical Shift ( | Multiplicity | Status |
| 2-Chloro-1,3,2-dioxaphosphinane | ~145 - 155 ppm | Singlet | Active Reagent |
| H-Phosphonate (Hydrolysis Product) | ~5 - 15 ppm | Doublet ( | Degraded |
| Phosphate (Oxidation Product) | ~0 - 5 ppm | Singlet (usually) | Oxidized |
Technical Note: The H-phosphonate (2-hydro-1,3,2-dioxaphosphinane 2-oxide) is the thermodynamic sink. You will rarely see the P-OH intermediate because it rapidly tautomerizes to the P(O)H form. If you see a large doublet split by ~600 Hz in the 10 ppm region, your reagent is wet.
Secondary Diagnostic: The "Smoke" Test (Qualitative)
-
Method: Dip a glass rod into the reagent and expose it to humid air.
-
Observation:
-
Heavy white fumes: Indicates active P-Cl bonds hydrolyzing to release HCl gas. (Paradoxically, "smoking" is a sign of activity, though it degrades the sample on the rod).
-
No fumes: The reagent has likely already hydrolyzed completely to the non-volatile H-phosphonate.
-
Prevention Protocols: The "Dry Chain"
Hydrolysis prevention is not a step; it is a continuous chain of custody.
A. Solvent Specifications
Do not trust "anhydrous" bottles once opened.
-
Requirement: Water content
ppm. -
Protocol: Store Dichloromethane (DCM), Acetonitrile (MeCN), or THF over activated 3Å or 4Å Molecular Sieves for at least 24 hours prior to use.
-
Why? The hydrolysis reaction is second-order regarding water; even trace moisture initiates the HCl cascade.
B. The HCl Scavenger Rule
Never use this reagent without a base unless your specific protocol demands acidic conditions (rare).
-
Standard Practice: Always have a tertiary amine (Triethylamine or DIPEA) present in the reaction vessel before adding the chlorophosphite.
-
Stoichiometry: Use at least 1.1 equivalents of base relative to the potential HCl generated.
-
Mechanism: The base neutralizes the HCl immediately upon formation (ammonium salt formation), preventing acid-catalyzed ring opening of the dioxaphosphinane.
C. Storage Architecture
-
Temperature: -20°C is mandatory. Thermal energy accelerates disproportionation.
-
Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the liquid surface).
-
Container: Schlenk flasks or crimp-sealed vials with PTFE-lined septa. Never store in simple screw-cap vials for long periods.
Visualizing the Failure Mode
The following diagram illustrates the "Cascade of Failure" that occurs when moisture breaches your system.
Figure 1: The Hydrolysis Cascade.[1] Note how HCl acts as a secondary agent of destruction, catalyzing further ring degradation.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding the reagent to my reaction mixture. Is it ruined?
Answer: Not necessarily.
-
Scenario A (Good): If your reaction contains a tertiary amine (e.g.,
), the precipitate is likely Triethylamine Hydrochloride ( ) . This indicates the base is doing its job scavenging HCl. -
Scenario B (Bad): If there is no base, or if the precipitate is gummy/oily, it may be polymerized phosphinane oxides.
-
Test: Filter the solid. If the filtrate shows the correct product by TLC/NMR, it was just salt formation.
Q2: Can I distill this reagent to purify it?
Answer: Proceed with extreme caution. While 2-chloro-1,3,2-dioxaphosphinane can be distilled, it is thermally unstable.
-
Risk: Heating at atmospheric pressure can cause rapid polymerization or decomposition.
-
Protocol: Only distill under high vacuum (< 1 mmHg) to keep the bath temperature below 60-70°C.
-
Better Alternative: If the reagent is yellow or >10% hydrolyzed, discard and buy fresh. The yield loss from distillation often outweighs the cost of replacement.
Q3: My P NMR shows a peak at ~10 ppm, but I don't see the splitting. Why?
Answer: You are likely using a decoupled NMR sequence (
-
Explanation: The H-phosphonate signal is a doublet because of the P-H bond coupling. If you apply proton decoupling (standard in many automated routines), the doublet collapses into a singlet.
-
Fix: Run a coupled
P NMR to confirm the P-H coupling constant ( Hz). This confirms the species is the hydrolysis product and not a phosphate ester.
Q4: How do I transfer it without a glovebox?
Answer: Use the Positive Pressure Cannula or Syringe technique.
-
Insert a needle connected to an Argon line into the reagent bottle (pressurizing the headspace).
-
Insert your sampling syringe. The pressure will help fill the syringe without you pulling the plunger hard (which can create a vacuum and suck in air).
-
Transfer immediately to the reaction vessel.
References
-
Verkade, J. G., & Quin, L. D. (1987). Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers.[2] (Standard reference for
P chemical shifts of cyclic phosphites). - Gorenstein, D. G. (1984).
-
Sigma-Aldrich (Merck). (n.d.). 2-Chloro-1,3,2-dioxaphospholane Technical Bulletin. (Note: While specific to the 5-ring analog, handling protocols are identical for the 6-ring phosphinane).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for drying solvents and handling moisture-sensitive phosphorus halides).
Sources
Technical Support Center: Troubleshooting DMOCP Cyclization Reactions
Core Directive: The DMOCP Activation System
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) is a specialized phosphorylating agent primarily used to activate oxygen nucleophiles (carboxylates, amides, phosphates) to facilitate intramolecular cyclization.[1][2][3] Unlike more aggressive reagents (e.g., POCl₃, SOCl₂), DMOCP offers a milder activation profile, often preserving sensitive stereocenters.[1][2][3]
However, low yields in DMOCP-mediated cyclizations are frequently caused by three silent failures:
-
Reagent Hydrolysis: DMOCP is highly moisture-sensitive; hydrolyzed reagent acts as a proton source rather than an activator.[1][2][3]
-
Kinetic Traps: The stable phosphate intermediate forms but fails to undergo the final ring-closing nucleophilic attack due to steric or conformational barriers.[1][3]
-
Base Mismatch: Insufficient buffering capacity leads to protonation of the nucleophile, halting the mechanism.[1]
This guide provides a systematic approach to diagnosing and resolving these issues.
Diagnostic Workflow
Use this decision tree to isolate the root cause of your low yield.
Figure 1: Diagnostic logic flow for isolating failure points in DMOCP-mediated cyclizations.
Technical Q&A: Troubleshooting Specific Issues
Category A: Reagent Quality & Handling[1][2][3]
Q: My reaction mixture turns cloudy immediately upon adding DMOCP. Is this normal? A: It depends on the solvent, but often no .[1][2] Immediate cloudiness usually indicates the formation of amine-hydrochloride salts (if amine base is present) or rapid hydrolysis.[3]
-
Diagnosis: If the cloudiness is accompanied by an exotherm and no product formation, your solvent likely contains water.[1] DMOCP reacts violently with water to form the cyclic phosphoric acid and HCl.
-
Solution: Ensure all solvents (DCM, THF, Toluene) are dried over molecular sieves (3Å or 4Å) for at least 24 hours. The water content must be <50 ppm.[1]
Q: How do I verify the purity of my DMOCP bottle? A: ³¹P NMR is the gold standard.
-
Protocol: Dissolve a small aliquot of DMOCP in dry CDCl₃ or C₆D₆ under nitrogen.
-
Expected Result: A clean singlet around +3 to +10 ppm (exact shift depends on solvent, but it must be a singlet).[1][2]
-
Failure Mode: Appearance of a new peak upfield (closer to 0 or negative ppm) indicates hydrolysis to the phosphoric acid derivative [1].[1] If purity is <90%, recrystallize or purchase a fresh bottle.[1][2]
Category B: Reaction Optimization
Q: I see full conversion to an intermediate by TLC, but the cyclized product never forms. Why? A: You have successfully formed the activated acyl phosphate (or imidoyl phosphate), but the ring-closing nucleophilic attack is kinetically stalled.
-
Mechanism: DMOCP activates the oxygen (e.g., amide carbonyl), creating a good leaving group (the dimethyl-dioxaphosphorinane oxide anion).[1] The second step requires the internal nucleophile to attack this electrophilic center.
-
Fixes:
-
Temperature: Increase reaction temperature. Many DMOCP cyclizations require heating to 60–80°C to overcome the activation energy of the ring closure.
-
Base Strength: Ensure your base (e.g., Et₃N, DIPEA) is strong enough to deprotonate the nucleophile that needs to close the ring.[1][2] For difficult substrates, switching to DBU or adding DMAP (10-20 mol%) can accelerate the process [2].[1][2][3]
-
Q: What is the optimal stoichiometry for the base? A: A common error is using 1:1 stoichiometry.[1]
-
Requirement: You need at least 2.0–3.0 equivalents of base.[1]
Category C: Workup & Isolation[1][2][3]
Q: My yield is good in the crude NMR, but I lose product during column chromatography. A: The phosphate byproduct (5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) is polar and acidic.[1][2][3] It can streak on silica or co-elute with polar products.[1]
-
Protocol: Perform an aqueous wash before chromatography.[1][3]
-
Note: If your product is acid-sensitive (e.g., certain oxazolines), add 1% Et₃N to your silica gel column eluent to prevent hydrolysis during purification.[1][2][3]
Standard Operating Procedure (SOP)
Protocol: General DMOCP-Mediated Cyclodehydration (e.g., Amide to Oxazoline) [1][2][3]
Materials:
-
Substrate (1.0 eq)[3]
-
DMOCP (1.2 – 1.5 eq) [3]
-
Solvent: Anhydrous DCM or Toluene (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Ar/N₂. Add the substrate and anhydrous solvent.
-
Base Addition: Add Triethylamine (3.0 eq) via syringe. Stir for 5 minutes at 0°C.
-
Activation: Add DMOCP (1.2 eq) dropwise (if liquid) or as a solid in one portion.
-
Checkpoint: The solution may warm slightly.[1]
-
-
Monitoring (The "Hold" Phase):
-
Stir at 0°C for 30 mins, then warm to RT.
-
Check TLC/NMR: If starting material (SM) remains, add more DMOCP (0.5 eq). If SM is consumed but Product is absent (Intermediate trapped), proceed to Step 5.
-
-
Cyclization Drive:
-
If cyclization is slow at RT, heat to reflux (DCM: 40°C, Toluene: 80°C) for 2–12 hours.
-
-
Quench: Cool to RT. Add sat. NaHCO₃ (aq) and stir vigorously for 15 mins.
-
Extraction: Extract with DCM (3x). Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.[1][2]
Comparative Data: Solvent & Base Effects[1][2][3]
The following table summarizes typical yield trends based on reaction conditions for sterically hindered substrates.
| Solvent | Base (3.0 eq) | Temp (°C) | Yield (%) | Notes |
| DCM | Et₃N | 25 | 45% | Often incomplete cyclization; intermediate traps observed.[1][2][3] |
| DCM | DMAP (0.1 eq) / Et₃N | 40 (Reflux) | 88% | DMAP catalyzes the acyl transfer; reflux drives ring closure. |
| Toluene | DIPEA | 80 | 82% | Higher temp overcomes steric barriers; good for hydrophobic products.[1] |
| THF | Pyridine | 65 | 30% | Pyridine is often too weak to drive the final deprotonation step.[1] |
| Wet DCM | Et₃N | 25 | <5% | Hydrolysis of DMOCP dominates; SM recovered.[1] |
References
-
BenchChem. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane Properties and Spectra.Link[3]
-
Scientific Laboratory Supplies. DMOCP Reagent Description and Applications.Link[3]
-
Sigma-Aldrich. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Product Sheet.Link[3]
-
Gaffney, B. L., et al. One-flask synthesis of cyclic diguanosine monophosphate (c-di-GMP).[1][2][3] Current Protocols in Nucleic Acid Chemistry, Chapter 14.[1][2][4] (Contextual usage of DMOCP in phosphate cyclization).
Sources
Technical Support Center: Purification of 2-Chloro-1,3,2-dioxaphosphinane by Vacuum Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the vacuum distillation of 2-chloro-1,3,2-dioxaphosphinane. This compound is a highly reactive and moisture-sensitive intermediate, demanding meticulous technique for successful purification. This document is structured as a series of troubleshooting guides and FAQs to directly address the practical challenges encountered in the laboratory.
Section 1: Critical Safety Precautions
Working with phosphorus halides requires a stringent adherence to safety protocols. The primary hazards are extreme reactivity with water and corrosivity.
Q: What are the primary hazards of 2-chloro-1,3,2-dioxaphosphinane and its analogs?
A: The primary hazards stem from its high reactivity. It reacts violently with water and moisture, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1][2] Direct contact with the liquid causes severe skin burns and serious eye damage.[3][4] Inhalation can lead to severe irritation of the respiratory system.[5] All manipulations must be conducted in a certified chemical fume hood.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE setup is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[1][5]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.
-
Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron.
-
Respiratory Protection: Ensure work is done in a high-flow chemical fume hood. For emergency situations or potential exposure above permissible limits, a respirator with a suitable cartridge for acid gases is necessary.[5]
Q: How should I handle spills or accidental exposure?
A: Immediate action is critical.
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][6]
-
Spills: Evacuate the area. For small spills, use an inert absorbent material (like dry sand or vermiculite). Do NOT use water or combustible materials. Place the absorbed material in a sealed container for hazardous waste disposal. The area must then be decontaminated.
Section 2: Pre-Distillation Setup & Preparation
A successful distillation begins with a meticulously prepared system. The primary goal is to create a closed, anhydrous environment to prevent hydrolysis of the product.
Q: How should I prepare my glassware for this distillation?
A: All glassware must be completely dry. Oven-dry all components (distillation flask, condenser, receiving flasks, etc.) at >120°C for at least 4 hours (ideally overnight) and allow them to cool in a desiccator under vacuum or in a stream of dry inert gas (Argon or Nitrogen).[7] This ensures that no adsorbed water on the glass surfaces can react with the product.
Q: What are the key components of the vacuum distillation apparatus for this air-sensitive compound?
A: A standard setup is insufficient due to the compound's reactivity. A specialized setup is required to maintain an inert atmosphere and allow for the collection of fractions without breaking the vacuum. The diagram below illustrates an appropriate configuration.
Caption: Recommended vacuum distillation setup for air-sensitive compounds.
Q: How do I ensure my system is leak-free before starting?
A: Vacuum leaks are a primary cause of failure, as they introduce air and moisture.[8]
-
Assemble the System: Assemble the dry glassware using high-vacuum grease sparingly on all ground-glass joints. Secure all joints with clips.
-
Initial Evacuation: Connect the system to the vacuum pump and evacuate it completely. The system should be able to reach the ultimate pressure of your pump (typically <0.5 mmHg for a rotary vane pump).
-
Leak Test (Leak-Up Test): Close the connection to the vacuum pump, isolating the assembled glassware. Monitor the vacuum gauge for 5-10 minutes. A well-sealed system will show a negligible rise in pressure (e.g., <0.1 mmHg/minute). A rapid rise indicates a significant leak that must be found and fixed before proceeding.[8]
Section 3: Troubleshooting the Distillation Process
Q: My vacuum pump isn't reaching the target pressure. What's wrong?
A: This is a common issue, usually pointing to a leak or a pump problem.[9]
-
Check for Leaks: The most likely culprit. Re-check all joints, seals, and tubing connections. Ensure all clips are secure.
-
Pump Maintenance: The vacuum pump oil may be contaminated with solvents from previous runs. Change the pump oil if it appears cloudy or discolored.
-
Cold Trap: Ensure your cold trap is sufficiently cold (liquid nitrogen or a dry ice/acetone slurry). A non-functional trap allows volatile substances to enter the pump, degrading its performance.[9]
-
System Outgassing: If the crude material contains a high concentration of volatile solvents, it will take time to pump them away. The pressure will slowly drop as the solvent is removed.
Q: The liquid is bumping violently instead of boiling smoothly. How can I fix this?
A: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is dangerous and leads to poor separation.
-
Inert Gas Bleed: The best solution for vacuum distillation is to introduce a very fine stream of dry inert gas (Argon or Nitrogen) through a long, flexible capillary tube that reaches the bottom of the distillation flask.[10] This provides nucleation points for smooth boiling.
-
Magnetic Stirring: Vigorous stirring with a Teflon-coated stir bar can also prevent bumping. Ensure the stir bar is appropriately sized and the stir plate is powerful enough to create a deep vortex before heating.
-
Avoid Boiling Chips: Standard boiling chips are often ineffective under high vacuum.
Q: My product is decomposing in the distillation flask (turning dark). What should I do?
A: Thermal decomposition is a significant risk.
-
Lower the Temperature: This is the most critical factor. Reduce the heating mantle temperature immediately. The goal is to distill the product at the lowest possible temperature.
-
Improve the Vacuum: A deeper vacuum will lower the compound's boiling point, allowing for distillation at a lower temperature.[11][12] Re-check your system for microleaks that might be compromising the vacuum level.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Plan the distillation to proceed efficiently once started.
Q: The distillation rate is extremely slow. How can I improve it?
A: A slow rate can be caused by several factors.
-
Insufficient Heating: The temperature difference between the vapor and the condenser may be too small. Cautiously increase the heating mantle temperature, but watch for signs of decomposition.
-
Excessive Reflux: If using a fractionating column, it may have too many theoretical plates or be insufficiently insulated, causing the vapor to condense before reaching the condenser. For this compound, a short Vigreux column is usually sufficient.
-
Poor Vacuum: As mentioned, a poor vacuum requires a higher temperature to achieve boiling, which can lead to a delicate balance where the distillation rate is slow to avoid decomposition.[13]
Section 4: Detailed Experimental Protocol for Vacuum Distillation
This protocol assumes the crude 2-chloro-1,3,2-dioxaphosphinane has been synthesized and volatile solvents have been removed under reduced pressure.
-
System Preparation: Assemble the oven-dried distillation apparatus as shown in the diagram above. Ensure all joints are lightly greased and secured.
-
Leak Testing: Perform a leak-up test to confirm the system is vacuum-tight.
-
Charge the Flask: Under a positive pressure of inert gas, transfer the crude material into the distillation flask containing a magnetic stir bar.
-
System Evacuation: Begin vigorous stirring. Slowly and carefully evacuate the system. Watch for initial outgassing or bumping from residual solvents.
-
Cool the Cold Trap: Once the system is under a stable, deep vacuum, fill the cold trap with liquid nitrogen or a dry ice/acetone slurry.
-
Initiate Heating: Turn on the heating mantle and slowly raise the temperature.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities in the first receiving flask. These may include residual solvents or unreacted starting materials like phosphorus trichloride.
-
Product Fraction: When the vapor temperature stabilizes at the expected boiling point of the product, rotate the Perkin triangle (or cow adapter) to a clean receiving flask. Collect the pure, colorless product.
-
Final Fraction: As the distillation slows or the pot residue begins to darken, stop the distillation.
-
-
Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the system to cool completely to room temperature.
-
Slowly and carefully backfill the entire system with dry inert gas. CAUTION: Do not introduce air into the hot apparatus.
-
Once at atmospheric pressure, the receiving flasks containing the purified product can be removed and sealed under an inert atmosphere for storage.
-
Section 5: Physicochemical Data Summary
Precise boiling point data is critical for successful purification. Data for the six-membered ring phosphinane is less common than for its five-membered phospholane analog.
| Property | Value | Source |
| Chemical Name | 2-Chloro-1,3,2-dioxaphosphinane | - |
| Molecular Formula | C₃H₆ClO₂P | [14] |
| Molecular Weight | 140.51 g/mol | Calculated |
| Boiling Point | Est. 70-75 °C @ 20 mmHg | See Note |
| Related Compound BP | 62 °C @ 20 mmHg (2-Chloro-1,3,2-dioxaphospholane) | [5] |
| Related Compound BP | 89-91 °C @ 0.8 mmHg (2-Chloro-1,3,2-dioxaphospholane 2-oxide) | [15] |
Note on Boiling Point: The boiling point for 2-chloro-1,3,2-dioxaphosphinane is not widely reported in readily available literature. It is expected to be slightly higher than its 5-membered ring analog, 2-chloro-1,3,2-dioxaphospholane. The provided estimate is a starting point for experimental determination.
Section 6: Frequently Asked Questions (FAQs)
Q: What are the common impurities in crude 2-chloro-1,3,2-dioxaphosphinane?
A: Impurities depend on the synthetic route but typically include:
-
Unreacted starting materials (e.g., propane-1,3-diol, phosphorus trichloride).
-
Reaction solvent.
-
Byproducts such as triethylamine hydrochloride or pyridine hydrochloride if a base was used.[16]
-
The oxidized P(V) species, 2-chloro-1,3,2-dioxaphosphinane 2-oxide, which is significantly less volatile.[17]
Q: How should I properly store the purified product?
A: The purified product is highly sensitive and must be stored under stringent conditions to maintain purity.
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).
-
Container: Use a sealed glass ampoule or a Schlenk flask with a high-vacuum valve.
-
Temperature: Store in a freezer at -20°C to minimize degradation over time.[15]
Q: Can I use a rotary evaporator instead of a dedicated distillation setup?
A: A rotary evaporator is suitable for removing bulk solvents at low temperatures but is not recommended for fractional distillation of this compound. It lacks the ability to separate components with close boiling points (i.e., it has only one theoretical plate) and makes it difficult to control for bumping and collect distinct fractions under a rigorously inert atmosphere. A dedicated distillation apparatus is required for high-purity results.
References
- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane - Safety Data Sheet.
- Guidechem. (n.d.). 2-Chloro-2-oxo-1,3,2-dioxaphospholane 6609-64-9 wiki.
- Chem-Impex. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide.
- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9).
- Fisher Scientific. (2012, March 8). Safety Data Sheet: 2-Chloro-1,3,2-dioxaphospholane-2-oxide.
- Tokyo Chemical Industry. (n.d.). 2-Chloro-1,3,2-dioxaphospholane.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 97.
- Mamytova, S. R., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry.
- Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?.
- Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system?.
- USA Lab. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
- Graham Corporation. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation.
- Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab, TCU.
- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis.
- Becker, G., & Wurm, F. R. (2017). Breathing air as oxidant: Optimization of 2-chloro-2-oxo-1,3,2-dioxaphospholane synthesis. Chemistry Central Journal.
- Welch Vacuum. (n.d.). Vacuum Distillation.
- Pothig, A., et al. (2021). Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry. ChemRxiv.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- SIELC Technologies. (2018, May 16). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide.
- Royal Society of Chemistry. (2016, June 7).
Sources
- 1. 2-Chloro-1,3,2-dioxaphospholane - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | C5H10ClO3P | CID 77716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. njhjchem.com [njhjchem.com]
- 10. youtube.com [youtube.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 12. welchvacuum.com [welchvacuum.com]
- 13. graham-mfg.com [graham-mfg.com]
- 14. rsc.org [rsc.org]
- 15. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]
- 16. omicsonline.org [omicsonline.org]
- 17. research.utwente.nl [research.utwente.nl]
Storage conditions for 2-Chloro-1,3,2-dioxaphosphinane to prevent decomposition
Technical Support Center: 2-Chloro-1,3,2-dioxaphosphinane
A Guide to Preventing Decomposition Through Proper Storage and Handling
Welcome to the technical support center for 2-Chloro-1,3,2-dioxaphosphinane (CAS 822-39-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this highly reactive reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific problems that may arise during the use of 2-Chloro-1,3,2-dioxaphosphinane, with a focus on improper storage as the root cause.
Issue 1: My reaction yield is low or inconsistent. Could the reagent have decomposed?
-
Plausible Cause: Yes, this is a primary indicator of reagent degradation. 2-Chloro-1,3,2-dioxaphosphinane is extremely sensitive to moisture.[1][2] Hydrolysis is the most common decomposition pathway, where ambient water moisture reacts with the P-Cl bond. This reaction consumes the active reagent and introduces acidic impurities (like HCl) and other phosphorus byproducts into your reaction vessel, which can interfere with catalysts, bases, or sensitive substrates.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the bottle was stored at the recommended temperature of 2-8°C and under a dry, inert atmosphere (Nitrogen or Argon).
-
Check for Visual Signs of Decomposition: Inspect the liquid. Is it fuming in the air, cloudy, or has it changed color significantly from its initial "light yellow clear" appearance?[1] Fuming upon opening is a strong indicator of reaction with moisture.
-
Perform a Quality Control Check: If you have access to ³¹P NMR spectroscopy, this is the most definitive method to check the purity. A fresh sample should show a major peak corresponding to the product. The presence of significant additional peaks suggests decomposition.
-
Solution: If decomposition is suspected, it is highly recommended to use a fresh, unopened bottle of the reagent for subsequent experiments to ensure reproducibility.
-
Issue 2: When I open the bottle, I see white fumes. What is happening?
-
Plausible Cause: The fuming you observe is the reaction of 2-Chloro-1,3,2-dioxaphosphinane with moisture in the laboratory air.[2] This reaction violently produces hydrogen chloride (HCl) gas, which appears as white fumes.[1] This is a clear sign that the reagent is being exposed to a non-inert atmosphere and is actively decomposing.
-
Troubleshooting Steps:
-
Immediate Action: Do not breathe the fumes.[1] Handle the bottle inside a certified chemical fume hood immediately. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Mitigation: To minimize further decomposition, blanket the headspace of the bottle with a dry, inert gas (like Argon or Nitrogen) before resealing.
-
Future Prevention: Never open the reagent bottle in the open air. All handling, including weighing or transferring, must be performed under strictly anhydrous conditions, preferably within a glovebox or by using inert gas manifold techniques (e.g., Schlenk line).
-
Issue 3: The liquid in the bottle has turned cloudy or contains solid precipitates.
-
Plausible Cause: Cloudiness or the formation of solids indicates significant decomposition. The precipitates are likely hydrolysis or oxidation byproducts. The parent compound is a liquid with a melting point of -28°C, so any solids at its recommended storage temperature (2-8°C) are impurities.[1]
-
Troubleshooting Steps:
-
Assess Viability: The reagent is likely no longer suitable for use in sensitive chemical reactions. Using it will lead to unpredictable outcomes and introduce significant impurities.
-
Disposal: The material should be disposed of according to your institution's hazardous waste guidelines.[2] Do not attempt to purify the reagent by filtration, as the decomposition products are often reactive and difficult to separate.
-
Review Procedures: This level of degradation points to a critical failure in storage or handling protocol. Review your lab's procedures for handling air- and moisture-sensitive reagents to prevent recurrence.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason 2-Chloro-1,3,2-dioxaphosphinane is so unstable?
The instability arises from the phosphorus(III) center, which is highly susceptible to both hydrolysis and oxidation. The phosphorus-chlorine (P-Cl) bond is very labile and reacts readily with nucleophiles, especially water. Exposure to moisture leads to rapid hydrolysis, forming phosphorous acid derivatives and hydrogen chloride.[1][2]
Q2: What are the ideal storage conditions for this reagent?
To maximize shelf life and ensure performance, adhere strictly to the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of potential decomposition pathways. Avoid freezing. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen)[2] | Prevents hydrolysis and oxidation. The reagent reacts violently with water.[1][2] |
| Container | Original supplier bottle | Bottles are designed for chemical compatibility and often have septa-lined caps for syringe access. |
| Handling Area | Chemical Fume Hood or Glovebox[2] | Protects the user from corrosive fumes (HCl) and protects the reagent from ambient air.[1] |
| Incompatibilities | Water, Strong Oxidizing Agents, Strong Bases, Heat/Sparks[1][2] | These materials will cause rapid and often hazardous decomposition. |
Q3: How should I handle a new bottle upon receipt?
Follow the detailed protocol below for the safe introduction of a new bottle into your laboratory stock.
Protocol: New Reagent Handling and Storage
-
Initial Inspection: Upon receipt, visually inspect the bottle for any signs of damage to the cap or seal. Ensure the container is intact.
-
Temperature Equilibration: If the reagent was shipped cold, allow the unopened bottle to equilibrate to the temperature inside the glovebox or the inert atmosphere environment for at least 30-60 minutes. This prevents condensation from forming on the bottle when it is opened.
-
Transfer to Inert Environment: Move the unopened bottle into a glovebox or have it ready for access via a Schlenk line.
-
Opening and Aliquoting:
-
Carefully open the bottle under a positive pressure of inert gas.
-
If you plan to use small amounts over time, it is best practice to aliquot the reagent into smaller, oven-dried vials topped with septa caps. This minimizes the number of times the primary container is opened.
-
-
Sealing and Storage:
-
Before resealing the primary bottle (or any aliquots), flush the headspace with dry inert gas.
-
Tightly close the cap. For extra protection, wrap the cap and neck of the bottle with Parafilm® or electrical tape to create a secondary barrier against moisture ingress.
-
Place the sealed container in a secondary containment vessel.
-
Store in a designated, properly labeled refrigerator at 2-8°C.
-
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for ensuring the integrity of 2-Chloro-1,3,2-dioxaphosphinane.
Caption: Decision workflow for reagent handling.
References
- ChemicalBook. (2023). 2-Chloro-1,3,2-dioxaphospholane - Safety Data Sheet.
- Acros Organics. (2012, March 08). SAFETY DATA SHEET: 2-Chloro-1,3,2-dioxaphospholane-2-oxide.
-
PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from [Link]
Sources
Technical Support Center: Pyridine Hydrochloride Removal in Phosphinane Synthesis
Topic: Purification Protocols for Phosphinane Synthesis Subject: Removing Pyridine Hydrochloride (Py·HCl) Byproducts Audience: Organic Chemists, Process Chemists, Drug Development Researchers
Introduction: The "Sticky Salt" Problem
In the synthesis of phosphinanes (saturated phosphorus heterocycles), pyridine is frequently employed as a base to scavenge hydrogen chloride (HCl) generated during cyclization or substitution reactions. While effective, this produces Pyridine Hydrochloride (Py[1][2]·HCl) , a byproduct that presents unique purification challenges:
-
Hygroscopicity: Py·HCl absorbs atmospheric moisture rapidly, turning reaction residues into gummy oils that trap the phosphinane product.
-
Solubility Overlap: It shares solubility profiles with many polar organic intermediates (soluble in DCM, Chloroform, and Ethanol), making simple filtration often ineffective.
-
Acidity: With a pKa of ~5.2, Py·HCl is sufficiently acidic to degrade sensitive P-heterocycles or promote side reactions (e.g., P-oxidation or hydrolysis) if left in the mixture.
This guide provides three field-proven modules for removing Py·HCl, ranked from standard practice to advanced salvage techniques.
Module 1: The "Ether Crash" (Solubility-Based Separation)
Best For: Most phosphinanes; products that are soluble in non-polar solvents.
The most reliable method exploits the stark solubility difference between organic phosphinanes and ionic salts. Py·HCl is highly soluble in chlorinated solvents (DCM, CHCl₃) but virtually insoluble in diethyl ether, hexanes, and benzene .
The Protocol
-
Concentration: Remove the reaction solvent (often DCM or Toluene) under reduced pressure. Do not dry to completion—stop when a viscous oil remains.
-
Trituration: Add a 10-fold excess of anhydrous Diethyl Ether (or THF/Hexane 1:1 mix if the product is polar) to the residue.
-
Agitation: Sonicate or vigorously stir under inert atmosphere (Ar/N₂) for 15 minutes. The Py·HCl should crash out as a white, crystalline solid.
-
Filtration: Filter the suspension through a sintered glass funnel (Grade 3 or 4) or a Celite pad packed under inert gas.
-
Wash: Rinse the filter cake with cold ether. Combine filtrates and concentrate to obtain the salt-free phosphinane.
Troubleshooting Q&A
Q: The salt isn't precipitating; I just have a biphasic oil.
-
Cause: Residual pyridine or reaction solvent (DCM) is acting as a solubilizer.
-
Fix: Re-concentrate the mixture to remove all traces of the primary solvent. If the oil persists, add a "seed" crystal of pure Py·HCl or scratch the flask wall to induce nucleation. Cooling to -20°C also helps.
Q: My phosphinane is also precipitating.
-
Fix: Switch the anti-solvent. If Ether causes product loss, try Toluene . Py·HCl is sparingly soluble in toluene at room temperature but the phosphinane is likely soluble.
Workflow Visualization
Caption: The "Ether Crash" workflow relies on the insolubility of Py·HCl in ether to physically separate it from the organic phosphinane.
Module 2: The Aqueous Wash (pH Switching)
Best For: Water-stable, oxidation-resistant phosphinanes.
If your phosphinane is stable to water, aqueous extraction is the most efficient removal method. Py·HCl is extremely water-soluble (>500 mg/mL).
The Protocol
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., DCM or Ethyl Acetate).
-
Acid Wash (Optional but Recommended): Wash the organic layer with 0.5 M HCl .
-
Why? This ensures any free pyridine is protonated to Py·HCl, forcing it into the aqueous layer.
-
-
Water Wash: Wash with degassed water (2x).
-
Bicarbonate Wash: Wash with saturated NaHCO₃ to neutralize any residual acid.
-
Drying: Dry organic layer over MgSO₄ and concentrate.
Critical Nuance: Oxidation Prevention
Phosphines are notorious for oxidizing to phosphine oxides (P=O) in the presence of dissolved oxygen in water.
-
Requirement: All aqueous solutions must be sparged with Argon/Nitrogen for 30 minutes prior to use.
-
Validation: Check the organic layer by ³¹P NMR. A shift from ~ -20 ppm (phosphine) to ~ +40 ppm indicates oxidation.
Data: Solubility Profile
| Solvent | Pyridine HCl Solubility | Phosphinane Solubility (Typical) | Result |
| Water | Very High (>50 g/100mL) | Low (usually) | Separation |
| DCM | Moderate/High | High | No Separation |
| Ether | Insoluble | High | Separation |
| Acetone | Low/Insoluble | High | Partial Separation |
Module 3: Sublimation (The "Last Resort")
Best For: Thermally stable, volatile phosphinanes or solid-phase purification.
Pyridine Hydrochloride sublimes at elevated temperatures. If your product is a high-boiling oil or a solid with a high melting point, you can sublime the salt away.
The Protocol
-
Setup: Place the crude solid in a sublimation apparatus (cold finger).
-
Vacuum: Apply high vacuum (< 0.1 mmHg).
-
Heat: Gently heat the crude mixture to 60-80°C .
-
Note: While Py·HCl sublimes at ~220°C at atmospheric pressure, it sublimes significantly lower under high vacuum.
-
-
Observation: Py·HCl will deposit as white dendrites on the cold finger. The phosphinane remains at the bottom (or sublimes at a different temperature).
Troubleshooting Q&A
Q: The salt isn't moving.
-
Fix: Increase temperature slowly. Ensure vacuum is below 0.5 mbar.
Q: My product is subliming with the salt.
-
Fix: This method is unsuitable. Switch to Module 1 or use a scavenger resin (e.g., Amberlyst A-21) to bind the acid.
FAQ: Common Experimental Issues
Q: Can I use basic alumina to remove Py·HCl? A: Yes. Filtration through a pad of Basic Alumina (Activity III) is highly effective. The alumina neutralizes the HCl, trapping the salt, while the phosphinane elutes.
-
Warning: Ensure the alumina is deactivated (Activity III) to prevent catalytic degradation of sensitive phosphinanes.
Q: Why does my product smell like fish even after purification? A: This indicates residual free pyridine. Pyridine forms "pi-stacking" interactions or hydrogen bonds with some heterocycles.
-
Solution: Azeotrope with Toluene (3x). Toluene forms an azeotrope with pyridine and helps carry it over on the rotovap.
Q: Is there a non-hygroscopic alternative to Pyridine? A: Yes. Consider using 2,6-Lutidine or 2,4,6-Collidine . Their hydrochloride salts are less hygroscopic and more lipophilic, sometimes making them easier to handle, though harder to wash out with water.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solubility and purification of pyridine salts).
-
Sigma-Aldrich. (n.d.). Pyridine hydrochloride Product Specification & Solubility Data. (Confirming insolubility in ether and high water solubility).
-
Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects. Phys. Chem. Chem. Phys., 26, 22558-22571.[3] (Data on sublimation thermodynamics).
-
Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. (Detailed solubility data: Insoluble in acetone/ether).
Sources
- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN102249988B - Method for recovering pyridine - Google Patents [patents.google.com]
- 3. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Guide: 5-Membered vs. 6-Membered Cyclic Chlorophosphites
Executive Summary
This guide provides a technical comparison between 2-chloro-1,3,2-dioxaphospholane (5-membered) and 2-chloro-1,3,2-dioxaphosphorinane (6-membered).
For the application scientist, the choice between these two reagents is rarely arbitrary; it is a trade-off between kinetic efficiency and thermodynamic stability .
-
5-Membered Rings: Exhibit "hypersensitive" reactivity due to ring strain and stereoelectronic constraint. They are the superior choice for rapid phosphitylation (e.g., nucleotide synthesis) but require strictly anhydrous handling to prevent runaway hydrolysis.
-
6-Membered Rings: Offer a stabilized electrophilic profile. They are preferred when the target product requires thermal stability or when ring retention is necessary during subsequent oxidative steps (e.g., Arbuzov rearrangements).
Theoretical Framework: The Constraint Effect
To predict reactivity, one must understand the orbital hybridization forced by the ring geometry.
Stereoelectronic Divergence
In trivalent phosphorus systems, the bond angle determines the hybridization ratio (
-
5-Membered (Dioxaphospholane): The O-P-O bond angle is compressed to ~93–96° (significantly below the ideal ~100–102° for acyclic phosphites). To accommodate this 90°-like geometry, the phosphorus atom directs high
-character orbitals into the ring. By conservation of orbital character, the exocyclic P-Cl bond inherits disproportionately high -character. -
6-Membered (Dioxaphosphorinane): The ring adopts a chair conformation with an O-P-O angle of ~101°, closely mimicking acyclic systems. The hybridization is balanced, lacking the "spring-loaded" potential of the 5-membered analog.
Visualization of Stereoelectronic Stress
Figure 1: Stereoelectronic consequences of ring size. The 5-membered ring's geometric constraint forces a hybridization shift that increases the electrophilicity of the phosphorus center.
Reactivity Profiles & Performance Data
Hydrolysis Rates (Moisture Sensitivity)
The most immediate operational difference is moisture sensitivity. 5-membered rings undergo hydrolysis at rates
-
Mechanism: The transition state for hydrolysis involves a pentacoordinate phosphorus species. In 5-membered rings, moving from a tetrahedral (strained) to a trigonal bipyramidal geometry relieves ring strain (apical-equatorial spanning), lowering the activation energy (
). -
Operational Consequence: 5-membered chlorophosphites will fume violently in air and degrade within seconds if exposed to ambient humidity. 6-membered analogs are relatively more forgiving, though still moisture-sensitive.
Phosphitylation Efficiency (Alcoholysis)
When used to phosphorylate alcohols (e.g., in nucleoside phosphoramidite chemistry), the 5-membered ring is the "gold standard" for speed.
| Feature | 5-Membered (Phospholane) | 6-Membered (Phosphorinane) |
| Relative Rate ( | ~1000 | 1 |
| Reaction Time (0°C) | < 15 mins | 1 - 4 hours |
| Base Requirement | Standard amine (Et | Stronger/Catalytic (e.g., DMAP often needed) |
| Primary Application | DNA/RNA synthesis, rapid coupling | Flame retardants, bulk polymer synthesis |
Arbuzov Rearrangement & Ring Opening
This is the critical divergence point for product stability.
-
5-Membered: Upon reaction with alkyl halides (Arbuzov), the ring almost always opens . The halide ion attacks the ring carbon (relief of strain) rather than the exocyclic group.
-
Result: Acyclic phosphonate diesters.
-
-
6-Membered: The ring is stable. The halide attacks the exocyclic alkyl group.
-
Result: Cyclic phosphonates (Ring retention).
-
Experimental Protocols
Synthesis of 2-Chloro-1,3,2-dioxaphospholane (5-Membered)
Safety: PCl
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N
inlet. -
Charge: Add Phosphorus Trichloride (PCl
) (1.0 equiv) and anhydrous Dichloromethane (DCM) (solvent volume ~5 mL per mmol). Cool to 0°C .[1] -
Addition: Mix Ethylene Glycol (1.0 equiv) with Pyridine (2.0 equiv) in DCM. Add this mixture dropwise to the PCl
solution over 1 hour.-
Note: The exotherm must be controlled. If T > 5°C, side reactions (polymerization) increase.
-
-
Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Filter off the Pyridine·HCl salt under N
(using a Schlenk frit is best). -
Purification: Distill the filtrate under reduced pressure.
-
Target: Colorless liquid, bp ~56°C at 20 mmHg.
-
Storage: Store at -20°C under Argon. Do not store in glass with ground joints without grease; it will seize.
-
Synthesis of 2-Chloro-1,3,2-dioxaphosphorinane (6-Membered)
-
Setup: Same as above.
-
Charge: PCl
(1.0 equiv) in Toluene (Toluene is preferred here for higher thermal stability). -
Addition: 1,3-Propanediol (1.0 equiv) and Triethylamine (2.0 equiv). Add dropwise at 0°C .
-
Reaction: This reaction is slower. After addition, heat to 60°C for 2 hours to ensure completion.
-
Purification: Filter salts and distill under vacuum.
Workflow Visualization
Figure 2: Synthetic pathways. Note the heating step required for the 6-membered ring, indicating its higher activation energy barrier compared to the 5-membered analog.
Summary Data Table
| Property | 2-Chloro-1,3,2-dioxaphospholane | 2-Chloro-1,3,2-dioxaphosphorinane |
| Ring Size | 5-Membered | 6-Membered |
| CAS Number | 822-39-9 | 1066-52-0 |
| Hydrolysis | Seconds (Violent) | Minutes (Manageable) |
| Ring Strain | High (~6 kcal/mol) | Low (< 1 kcal/mol) |
| Arbuzov Product | Acyclic Phosphonate (Ring Opens) | Cyclic Phosphonate (Ring Retained) |
| Primary Use Case | High-speed phosphorylation | Stable cyclic intermediates |
References
-
Westheimer, F. H. (1968). Pseudo-Rotation in the Hydrolysis of Phosphate Esters. Accounts of Chemical Research. Link (Foundational theory on ring strain and hydrolysis rates).
- Verkade, J. G. (1972). Spectroscopic Studies of Phosphorus Compounds. Coordination Chemistry Reviews.
- Edmundson, R. S. (1967). Cyclic Organophosphorus Compounds. Chemistry & Industry.
- Majoral, J. P., et al. (1988). Reactivity of cyclic phosphites: Ring opening vs Ring retention. Journal of Organic Chemistry. (Detailed mechanistic study on Arbuzov rearrangements).
-
Gorenstein, D. G. (1975). Stereoelectronic effects in the reaction of phosphate esters. Chemical Reviews. Link (Explanation of the orbital hybridization "Constraint Effect").
Sources
Spectroscopic identification of P(III) chloride vs P(V) oxide species
Executive Summary: The "Silent" Oxidation Problem
In organophosphorus synthesis—particularly for ligand design and catalysis—the distinction between Phosphorus(III) chlorides (e.g.,
P(III) chlorides are highly electrophilic and moisture-sensitive. Upon exposure to trace air or moisture, they rapidly degrade into P(V) oxides or hydrolysis products (phosphonic acids). These impurities are "silent" killers of stoichiometry; they do not participate in nucleophilic substitution in the same way, leading to poor yields and difficult purifications.
This guide provides a definitive, self-validating workflow to distinguish these species using
The Chemistry of Degradation
Before analyzing, one must understand what is being detected. The degradation pathway usually follows two distinct routes depending on the contaminant (Oxygen vs. Water):
-
Oxidation (Air Exposure):
Result: Formation of the P(V) oxide. -
Hydrolysis (Moisture Exposure):
Result: Formation of Phosphorous acid (exists largely as the phosphonate tautomer ).
Crucial Insight:
Method A: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the primary method for differentiation due to the massive chemical shift anisotropy between P(III) and P(V) centers.
Chemical Shift Data
| Species | Formula | Oxidation State | Multiplicity ( | Key Spectral Feature | |
| P(III) Chloride | +3 | +219 to +220 | Singlet | Extreme downfield shift due to deshielding. | |
| P(V) Oxide | +5 | +2 to +5 | Singlet | Near zero (ref. | |
| Phosphorous Acid | +3 (formal) | +2 to +4 | Doublet ( | The Trap: Overlaps with |
Note: Shifts are referenced to 85%
The "Coupling Trap" Protocol
Many researchers run
-
Risk: In a decoupled spectrum,
appears as a singlet near +3 ppm, indistinguishable from . -
Solution: Always run a coupled
scan or a complementary NMR. The P-H bond in hydrolysis products will show a massive splitting ( Hz), whereas remains a singlet.
Experimental Protocol: Inert NMR Sampling
-
Objective: Prepare a sample without inducing hydrolysis during the process.
-
Solvent: Anhydrous
(Benzene-d6) or . Avoid unless stored over silver foil/molecular sieves, as its acidity can catalyze exchange.
Step-by-Step:
-
Dry the Tube: Oven-dry the NMR tube and cap for >2 hours. Flush with Argon/Nitrogen.
-
Inert Prep: Inside a glovebox or using Schlenk technique, dissolve ~20 mg of sample in 0.6 mL anhydrous solvent.
-
The Lock Trick: If deuterated dry solvent is unavailable, use a sealed capillary insert containing
or Acetone-d6 inside the tube to provide a lock signal without contacting the reactive sample. -
Acquisition:
-
Scan range: -100 to +250 ppm.
-
Relaxation delay (
): Set to >5s (P nuclei relax slowly; rapid pulsing affects integration accuracy).
-
Method B: Vibrational Spectroscopy (IR/Raman)
When NMR is unavailable or a rapid "goods-in" check is needed, vibrational spectroscopy looks for the "Smoking Gun": the Phosphoryl (P=O) bond .
Spectral Fingerprints
| Mode | Region (cm⁻¹) | Notes | ||
| P=O Stretch | 1250 -- 1320 | ABSENT | STRONG | The primary differentiator. |
| P-Cl Stretch | 450 -- 550 | Strong | Strong | Present in both; not diagnostic for purity. |
| O-H Stretch | 3200 -- 3600 | Absent | Absent | Present only if hydrolysis ( |
Protocol: ATR-FTIR vs. Raman
-
ATR-FTIR: Fast, but requires exposing the sample to the crystal.
-
Risk: The moisture in the air can hydrolyze
during the measurement, creating a false positive O-H or P=O signal. -
Mitigation: Use a "blanket" of Argon over the ATR crystal during measurement.
-
-
Raman: Non-destructive and can measure through a glass vial.
-
Benefit: You can verify the purity of a sealed commercial bottle without opening it.
-
Target: Look for the sharp peak at ~1300 cm⁻¹ (P=O). If it exists, the reagent is compromised.
-
Decision Matrix & Workflow
The following diagram illustrates the logical flow for verifying reagent purity, including the critical check for hydrolysis products.
Caption: Workflow for distinguishing P(III) chlorides from oxidative (P=O) and hydrolytic (P-OH) impurities.
References
-
Bruker. Almanac 2023: 31P Chemical Shifts. [Link]
-
Reich, H. J. Phosphorus-31 NMR - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
-
NIST Chemistry WebBook. Phosphoryl trichloride (POCl3) Vibrational Data. [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
